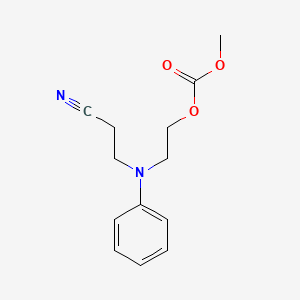

2-((2-Cyanoethyl)anilino)ethyl methyl carbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((2-Cyanoethyl)anilino)ethyl methyl carbonate is an organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It is also known by its IUPAC name, 2-[N-(2-cyanoethyl)anilino]ethyl methyl carbonate . This compound is characterized by the presence of a cyanoethyl group attached to an aniline moiety, which is further linked to an ethyl methyl carbonate group.

準備方法

The synthesis of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate typically involves the reaction of 2-cyanoethyl aniline with ethyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield and purity .

化学反応の分析

2-((2-Cyanoethyl)anilino)ethyl methyl carbonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Pharmaceutical Applications

Drug Development:

The compound is being investigated for its potential in drug development due to its unique chemical properties. The cyanoethyl group attached to the aniline derivative may enhance its biological activity, making it a candidate for novel therapeutic agents. Preliminary studies suggest that derivatives of this compound could exhibit significant pharmacological effects, particularly in targeting specific biological pathways.

Metabolic Stability Studies:

Understanding how 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate is metabolized in biological systems is crucial for predicting its efficacy and safety as a pharmaceutical agent. Research into its metabolic pathways can help identify potential metabolites and their biological impacts, which is essential for drug design.

Material Science Applications

Polymer Synthesis:

The compound can serve as a building block in the synthesis of advanced materials, particularly polymers. Its structure allows for the introduction of various substituents, enabling the exploration of structure-activity relationships that are critical in developing new materials with tailored properties.

Conducting Polymers:

Research indicates that compounds similar to this compound can be incorporated into conducting polymers. These polymers have applications in electronics, such as in electrochemical capacitors and sensors, due to their ability to conduct electricity while maintaining desirable mechanical properties .

Analytical Chemistry Applications

HPLC Separation Techniques:

this compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The compound's separation on specialized columns allows for the purification and identification of various chemical compounds, which is vital for both research and industrial applications .

Mass Spectrometry Compatibility:

For applications requiring mass spectrometry analysis, modifications in the mobile phase used during HPLC can enhance compatibility and sensitivity. This adaptability makes it valuable in pharmacokinetic studies where precise quantification of compounds is necessary .

Table 1: Summary of Research Findings on this compound

| Study Focus | Key Findings | Implications |

|---|---|---|

| Metabolic Stability | Investigated metabolic pathways; identified key metabolites | Essential for drug development and safety assessments |

| Polymer Synthesis | Explored use as a building block for conducting polymers | Potential applications in electronics and energy storage |

| HPLC Analysis | Developed methods for effective separation and analysis | Enhances capabilities in analytical chemistry and quality control |

作用機序

The mechanism of action of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the aniline moiety can engage in electrophilic aromatic substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

2-((2-Cyanoethyl)anilino)ethyl methyl carbonate can be compared with other similar compounds, such as:

2-((2-Cyanoethyl)anilino)ethyl ethyl carbonate: Similar structure but with an ethyl group instead of a methyl group.

2-((2-Cyanoethyl)anilino)ethyl propyl carbonate: Similar structure but with a propyl group instead of a methyl group.

2-((2-Cyanoethyl)anilino)ethyl butyl carbonate: Similar structure but with a butyl group instead of a methyl group.

These compounds share similar chemical properties but differ in their physical properties and reactivity due to the varying alkyl groups attached to the carbonate moiety .

生物活性

2-((2-Cyanoethyl)anilino)ethyl methyl carbonate (CAS Number: 93839-02-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C13H16N2O3

- Molecular Weight : 232.28 g/mol

- Structure : The compound features a cyanoethyl group attached to an aniline derivative and an ethyl methyl carbonate moiety, which may influence its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the cyano group can enhance the lipophilicity and potentially improve membrane permeability, allowing for more effective cellular uptake.

In Vitro Studies

- Enzyme Inhibition : Preliminary studies suggest that similar compounds exhibit inhibitory effects on acetylcholinesterase (AChE), a key enzyme in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions or exhibiting neuroprotective effects .

- Cytotoxicity : Assessments using HepG2 liver cancer cells indicate mild cytotoxicity, suggesting that the compound may have selective toxicity towards certain cell types, which is crucial for therapeutic applications .

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases .

Case Studies

A series of experiments have been conducted to evaluate the biological activity of this compound:

- Study 1 : A study investigated the effect of the compound on AChE activity in vitro, demonstrating a significant dose-dependent inhibition with an IC50 value comparable to established AChE inhibitors .

- Study 2 : In a neuroprotection assay using SH-SY5Y neuroblastoma cells, the compound exhibited protective effects against oxidative stress induced by hydrogen peroxide, suggesting its potential as a neuroprotective agent .

Data Table: Biological Activity Summary

特性

CAS番号 |

93839-02-2 |

|---|---|

分子式 |

C13H16N2O3 |

分子量 |

248.28 g/mol |

IUPAC名 |

2-[N-(2-cyanoethyl)anilino]ethyl methyl carbonate |

InChI |

InChI=1S/C13H16N2O3/c1-17-13(16)18-11-10-15(9-5-8-14)12-6-3-2-4-7-12/h2-4,6-7H,5,9-11H2,1H3 |

InChIキー |

VOKMGOLQEBPKNR-UHFFFAOYSA-N |

正規SMILES |

COC(=O)OCCN(CCC#N)C1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。